molecular formula C31H29N3O2 B11574685 (3E)-3-({7-ethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-({7-ethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11574685
M. Wt: 475.6 g/mol
InChI Key: QNGVNAFRFYKQGC-ZXVVBBHZSA-N
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Description

(3E)-3-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes an indole ring, a pyrrolidine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the indole ring, followed by the introduction of the pyrrolidine moiety and the phenyl group. Common reagents used in these reactions include indole derivatives, ethylating agents, and pyrrolidine. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3E)-3-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of (3E)-3-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine moiety, such as nicotine and proline.

    Phenyl Derivatives: Compounds with phenyl groups, such as benzene and toluene.

Uniqueness

(3E)-3-({7-ETHYL-1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of an indole ring, a pyrrolidine moiety, and a phenyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C31H29N3O2

Molecular Weight

475.6 g/mol

IUPAC Name

(3E)-3-[[7-ethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C31H29N3O2/c1-2-22-11-10-15-25-23(20-33(30(22)25)21-29(35)32-17-8-9-18-32)19-27-26-14-6-7-16-28(26)34(31(27)36)24-12-4-3-5-13-24/h3-7,10-16,19-20H,2,8-9,17-18,21H2,1H3/b27-19+

InChI Key

QNGVNAFRFYKQGC-ZXVVBBHZSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC3)/C=C/4\C5=CC=CC=C5N(C4=O)C6=CC=CC=C6

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC3)C=C4C5=CC=CC=C5N(C4=O)C6=CC=CC=C6

Origin of Product

United States

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